3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride
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Overview
Description
- GW627834A is a chemical compound with the systematic name 2-[(2,4-dichlorophenyl)amino]-N-[(1R,2S)-1-ethyl-2-hydroxypropyl]acetamide. It falls within the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
- This compound is known for its analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties.
- Its chemical structure consists of a dichlorophenyl group attached to an acetamide moiety via an ethyl-hydroxypropyl linker.
Preparation Methods
- GW627834A can be synthesized through several routes, including:
Acylation of 2,4-dichloroaniline: The reaction involves acylating 2,4-dichloroaniline with an appropriate acylating agent (such as acetic anhydride) to form the acetamide functionality.
Resolution of racemic mixture: The chiral center in GW627834A allows for resolution into its enantiomers. The (1R,2S)-enantiomer is the active form.
- Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
- GW627834A undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the alcohol form.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution reagents (e.g., NaOH).
Scientific Research Applications
Medicine: GW627834A is used as an analgesic and anti-inflammatory agent, particularly in the treatment of pain associated with arthritis and other inflammatory conditions.
Chemistry: Researchers study its reactivity and stereochemistry to understand drug design principles.
Biology: It may have implications in inflammation-related pathways and cellular responses.
Industry: Pharmaceutical companies explore its derivatives for improved drug candidates.
Mechanism of Action
- GW627834A inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in prostaglandin synthesis.
- By blocking COX-2, it reduces inflammation, pain, and fever.
- Molecular targets include the active site of COX-2 and downstream signaling pathways.
Comparison with Similar Compounds
- GW627834A shares similarities with other NSAIDs, such as ibuprofen, diclofenac, and naproxen.
- Its uniqueness lies in the specific combination of the dichlorophenyl group and the ethyl-hydroxypropyl linker.
Remember that GW627834A’s therapeutic effects and safety profile should be evaluated through clinical trials and further research. Always consult a healthcare professional before using any medication .
Properties
Molecular Formula |
C16H12ClN3O |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
3-[(5-phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride |
InChI |
InChI=1S/C16H11N3O.ClH/c17-10-12-5-4-8-14(9-12)19-16-18-11-15(20-16)13-6-2-1-3-7-13;/h1-9,11H,(H,18,19);1H |
InChI Key |
UMRCHWHZJBYWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC(=C3)C#N.Cl |
Origin of Product |
United States |
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